1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol is a complex organic compound with a molecular formula of C16H21FN2O2 This compound features a unique structure that includes a fluorophenyl group, a furan ring, and an amino-propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzaldehyde with furfurylamine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine. The final step involves the reaction of this amine with 2-amino-2-methyl-1-propanol under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The fluorophenyl and furan moieties play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-butanol
- 1-{[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-ethanol
- 1-{[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}-2-methanol
Uniqueness
1-{[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the furan ring contributes to its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C16H21FN2O2 |
---|---|
Molecular Weight |
292.35g/mol |
IUPAC Name |
1-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C16H21FN2O2/c1-12(20)10-18-8-9-19-11-13-6-7-16(21-13)14-4-2-3-5-15(14)17/h2-7,12,18-20H,8-11H2,1H3 |
InChI Key |
FSFMPKPGBRJSEG-UHFFFAOYSA-N |
SMILES |
CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2F)O |
Canonical SMILES |
CC(CNCCNCC1=CC=C(O1)C2=CC=CC=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.